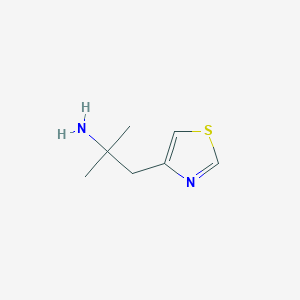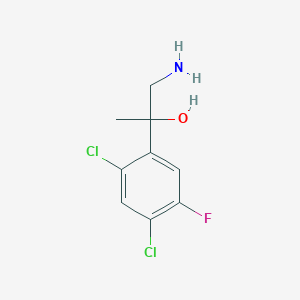
Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a phenyl group substituted with a methylsulfonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonation reaction, where the phenyl group is treated with a sulfonating agent such as methylsulfonyl chloride.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of intermediates such as ethylenediamine, dihaloalkanes, and halogenated benzene derivatives are synthesized.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine and phenyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparación Con Compuestos Similares
Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate can be compared with other similar compounds:
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but different functional groups.
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group instead of a methylsulfonyl group.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole moiety instead of a phenyl group.
Propiedades
Fórmula molecular |
C16H24N2O4S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methylsulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-10-9-17-14(11-18)12-5-7-13(8-6-12)23(4,20)21/h5-8,14,17H,9-11H2,1-4H3 |
Clave InChI |
XQQFEUGCKVHVTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


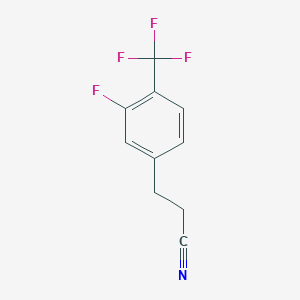
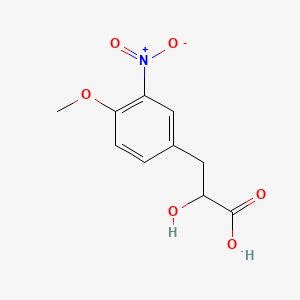

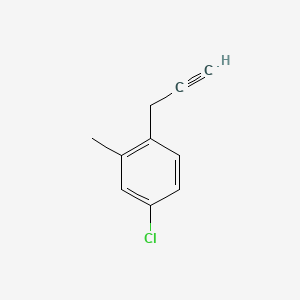
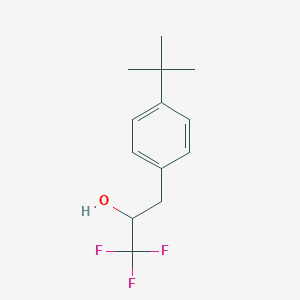

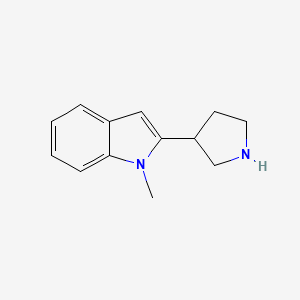
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
